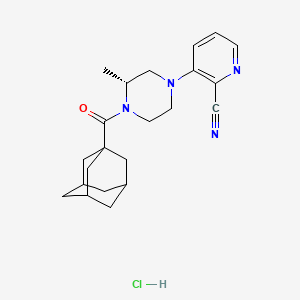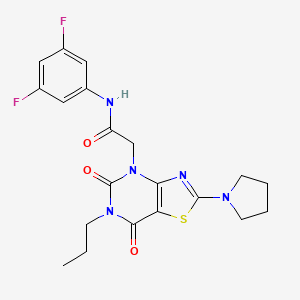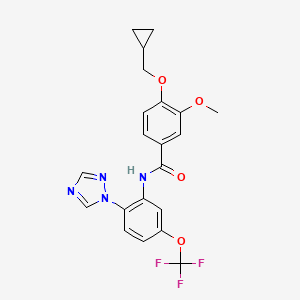
XDM-CBP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XDM-CBP is a highly potent and selective inhibitor of CBP/p300 bromodomain.
Applications De Recherche Scientifique
Targeting CBP/p300 with 4-Acyl Pyrroles
XDM-CBP is a highly potent and selective inhibitor for the bromodomains of CBP and p300, derived from a pan-selective BET BRD-binding fragment. This compound has been used in cancer research, particularly in the study of its inhibitory potential on cancer cell proliferation. Specifically, XDM-CBP has shown effectiveness against certain cancer cell lines, including malignant melanoma, breast cancer, and leukemia (Hügle et al., 2017).
X-ray Diffraction Microscopy (XDM)
XDM is a form of x-ray imaging used in scientific research for high-resolution three-dimensional imaging. It has been applied in both life and materials science. XDM can achieve high resolution with larger samples than can be imaged in transmission electron microscopes. This technique is significant for studying radiation damage in samples, especially in life sciences, where radiation damage is a principal limitation to resolution (Howells et al., 2009).
Convolution Back-Projection (CBP) in High Energy Transmission ICT
In high-energy transmission industrial computed tomography (ICT), CBP is commonly used for image reconstruction. The CBP technique is vital in contexts with high statistical noise, such as high mass thickness requirements or short scanning times. It's part of the broader field of statistical methods in transmission tomography, offering superior images compared to transform methods (Kang et al., 2004).
Cryogenic X-ray Diffraction Microscopy
Cryogenic X-ray Diffraction Microscopy (cryo-XDM) is used for nondestructive, high-resolution biological imaging. This method is especially suited for thick samples and utilizes the high penetration power of x-rays without the limitations of a lens. Cryo-XDM is notable for preserving samples in amorphous ice, minimizing artifacts associated with dehydration or chemical fixation (Lima et al., 2009).
Generation of Uniform X-ray Illumination in XDM
XDM, as a lens-less imaging method, is practiced in synchrotrons and X-ray free-electron lasers. A study on the design of an optical element to generate uniform X-ray illumination has implications for improving the efficiency of the experimental scheme in XDM. Uniform illumination is particularly beneficial in imaging objects larger than the illumination size (Kunio et al., 2022).
Propriétés
Numéro CAS |
2138461-99-9 |
|---|---|
Nom du produit |
XDM-CBP |
Formule moléculaire |
C21H22N2O4 |
Poids moléculaire |
366.41 |
Nom IUPAC |
4-Acetyl-N-((2,8-dihydroxynaphthalen-1-yl)methyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4/c1-4-14-18(12(3)24)11(2)23-20(14)21(27)22-10-15-16(25)9-8-13-6-5-7-17(26)19(13)15/h5-9,23,25-26H,4,10H2,1-3H3,(H,22,27) |
Clé InChI |
KCGVENSOXCWCNF-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(CC)C(C(C)=O)=C(C)N1)NCC2=C3C(O)=CC=CC3=CC=C2O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
XDM-CBP; XDM CBP; XDMCBP; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611758.png)
![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)

![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)
![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)
![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)
